molecular formula C24H47ClO3Si B13849976 rac 1-O-Trimethylsilyl 2-Oleoyl-3-chloropropanediol

rac 1-O-Trimethylsilyl 2-Oleoyl-3-chloropropanediol

Cat. No.: B13849976
M. Wt: 447.2 g/mol
InChI Key: HPILEMZURVPDCN-SEYXRHQNSA-N
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Description

rac 1-O-Trimethylsilyl 2-Oleoyl-3-chloropropanediol is a biochemical compound with the molecular formula C24H47ClO3Si and a molecular weight of 447.17. This compound is used primarily in proteomics research and is known for its unique structural properties, which include a trimethylsilyl group, an oleoyl group, and a chloropropanediol moiety .

Preparation Methods

The synthesis of rac 1-O-Trimethylsilyl 2-Oleoyl-3-chloropropanediol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as oleic acid, chloropropanediol, and trimethylsilyl chloride.

    Reaction Conditions: The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as pyridine, to facilitate the reaction.

    Synthetic Route:

Chemical Reactions Analysis

rac 1-O-Trimethylsilyl 2-Oleoyl-3-chloropropanediol undergoes various chemical reactions, including:

Scientific Research Applications

rac 1-O-Trimethylsilyl 2-Oleoyl-3-chloropropanediol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of rac 1-O-Trimethylsilyl 2-Oleoyl-3-chloropropanediol involves its interaction with specific molecular targets and pathways. The trimethylsilyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The chloropropanediol moiety can undergo substitution reactions, leading to the formation of new derivatives that may have different biological activities .

Comparison with Similar Compounds

rac 1-O-Trimethylsilyl 2-Oleoyl-3-chloropropanediol can be compared with other similar compounds, such as:

    rac 1-Oleoyl-3-chloropropanediol: This compound lacks the trimethylsilyl group but retains the oleoyl and chloropropanediol moieties.

    rac 1-Palmitoyl-2-oleoyl-3-chloropropanediol: This compound contains a palmitoyl group in addition to the oleoyl and chloropropanediol moieties.

Properties

Molecular Formula

C24H47ClO3Si

Molecular Weight

447.2 g/mol

IUPAC Name

(1-chloro-3-trimethylsilyloxypropan-2-yl) (Z)-octadec-9-enoate

InChI

InChI=1S/C24H47ClO3Si/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24(26)28-23(21-25)22-27-29(2,3)4/h12-13,23H,5-11,14-22H2,1-4H3/b13-12-

InChI Key

HPILEMZURVPDCN-SEYXRHQNSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC(CO[Si](C)(C)C)CCl

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC(CO[Si](C)(C)C)CCl

Origin of Product

United States

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